Tripotassium trioxalatocobaltate
Description
Historical Context and Discovery
The historical development of this compound is intrinsically linked to the pioneering work of Alfred Werner, whose coordination theory revolutionized the understanding of metal-containing compounds in the late nineteenth and early twentieth centuries. Werner's systematic investigation of cobalt complexes provided the theoretical framework necessary for understanding the structure and bonding of compounds like this compound. His work demonstrated that metal atoms could act as central coordination centers, fundamentally challenging the prevailing theories of chemical bonding at the time.
The earliest documented synthesis of this compound was reported by Sørensen, who first published the synthesis of trioxalatocobaltate(III) trihydrate. This initial work established the foundational synthetic methodology that would later be refined and expanded upon by subsequent researchers. Sørensen's synthesis involved a two-step process beginning with the formation of a cobalt(II) oxalate complex, followed by oxidation to produce the cobalt(III) species. The synthesis typically proceeds through the reaction of cobalt carbonate with potassium oxalate, followed by oxidation with lead dioxide to convert cobalt(II) to cobalt(III).
Werner's broader investigation of cobalt oxalate complexes, particularly his work on chiral cobalt oxalate compounds, provided crucial insights into the stereochemistry of coordination compounds. In 1899, Werner and his student Vilmos discussed the chiral cobalt oxalate [Co(en)₂C₂O₄]X, demonstrating that optical isomerism could exist in metal complexes without asymmetric carbon atoms. This work established the theoretical foundation for understanding the three-dimensional arrangement of ligands around metal centers, principles that directly apply to the octahedral geometry observed in this compound.
Significance in Coordination Chemistry
This compound exemplifies the fundamental principles of coordination chemistry through its well-defined octahedral structure and systematic ligand arrangement. The compound consists of a central cobalt(III) ion coordinated by three bidentate oxalate ligands, with three potassium cations providing charge balance. The International Union of Pure and Applied Chemistry nomenclature for this compound is potassium tris(oxalato)cobaltate(III), reflecting the systematic naming conventions developed for coordination complexes.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₆CoK₃O₁₂ | |
| Molecular Weight | 494.34 g/mol | |
| Appearance | Green crystalline powder | |
| Oxidation State of Cobalt | +3 | |
| Coordination Number | 6 | |
| Geometry | Octahedral |
The octahedral coordination geometry of this compound demonstrates the classical principles of coordination chemistry established by Werner's theory. Each oxalate ligand functions as a bidentate chelating agent, forming five-membered MO₂C₂ chelate rings with the central cobalt ion. This chelation effect contributes significantly to the thermodynamic stability of the complex, as the formation of multiple chelate rings creates a more stable structure compared to complexes with monodentate ligands.
The charge distribution within this compound illustrates fundamental concepts of coordination compound electronic structure. The cobalt(III) center carries a +3 formal charge, while each oxalate ligand contributes a -2 charge, resulting in an overall complex ion charge of -3. This charge is balanced by three potassium cations, each carrying a +1 charge, demonstrating the principle of electroneutrality in coordination compounds. The systematic calculation of oxidation states in coordination complexes follows established procedures where the sum of charges must equal zero for neutral compounds.
The structural characteristics of this compound have been extensively studied through various analytical techniques. Extended X-ray absorption fine structure studies have provided detailed information about metal-oxygen bond lengths and their dynamic behavior. Ground-state cobalt-oxygen bond lengths in this compound measure approximately 1.90 Å, consistent with typical cobalt(III)-oxygen distances in octahedral coordination environments.
Role in Transition Metal Complex Research
This compound has served as a crucial model compound for investigating fundamental aspects of transition metal complex behavior, particularly in photochemical and electron transfer processes. The compound's well-characterized structure and predictable behavior make it an ideal candidate for sophisticated spectroscopic studies that have advanced our understanding of transition metal photochemistry.
Ultrafast extended X-ray absorption fine structure spectroscopy studies of this compound have revealed detailed information about structural changes occurring during photochemical processes. These investigations demonstrated that upon excitation with 267-nanometer femtosecond pulses, the cobalt-oxygen bond lengths undergo systematic changes that provide insight into the mechanism of photoredox reactions. The observed bond length changes follow a specific temporal pattern: initial elongation to 1.98 Å immediately after excitation, followed by contraction to 1.93 Å after 2 picoseconds, further contraction to 1.78 Å after 4 picoseconds, and stabilization at 1.81 Å for extended periods.
| Time Point | Cobalt-Oxygen Bond Length (Å) | Proposed Species |
|---|---|---|
| Ground State | 1.90 | [Co(C₂O₄)₃]³⁻ |
| 0 ps | 1.98 | Excited state complex |
| 2 ps | 1.93 | Five-coordinate intermediate |
| 4 ps | 1.78 | Four-coordinate product |
| >4 ps | 1.81 | Stable dissociation product |
The photochemical behavior of this compound has been compared extensively with analogous iron complexes, particularly potassium ferrioxalate, revealing fundamental similarities in photoredox reaction mechanisms. These comparative studies have demonstrated that both metal oxalato complexes operate under similar photoredox reaction mechanisms where the primary reaction involves dissociation of a metal-oxygen bond rather than intramolecular electron transfer. This finding challenged previous assumptions about the dominant photochemical pathways in transition metal oxalate complexes and contributed to a more nuanced understanding of photoinduced processes.
The compound has also played a significant role in advancing synthetic methodologies for transition metal complexes. The oxidation of cobalt(II) precursors to form the cobalt(III) complex using various oxidizing agents has been systematically studied. Lead dioxide has been traditionally employed as the oxidizing agent, though alternative oxidants such as hydrogen peroxide have been investigated for their practical advantages in purification processes. These synthetic studies have contributed to broader understanding of oxidation-reduction processes in coordination chemistry and the factors that influence metal oxidation state stability.
Research into the magnetic properties of related oxalate coordination compounds has utilized this compound as a reference compound for understanding electronic structure and magnetic behavior. The oxalate ligand's ability to facilitate magnetic exchange between transition metal cations has been extensively studied in various structural arrangements, from discrete molecular complexes to extended coordination networks. These investigations have demonstrated the versatility of oxalate ligands in creating diverse magnetic materials with tailored properties.
The structural diversity achievable with oxalate ligands has been exemplified through comparative studies of this compound with related compounds. Oxalate ligands can adopt seventeen different coordination modes and function as mono-, bi-, tri-, or tetradentate ligands, creating a vast compositional space for materials design. This structural flexibility has made this compound and related compounds valuable tools for investigating structure-property relationships in coordination chemistry.
Properties
IUPAC Name |
cobalt;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H2O4.Co/c3*3-1(4)2(5)6;/h3*(H,3,4)(H,5,6); | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWYMQRVOOQRPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.[Co] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6CoO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14239-07-7 | |
| Record name | Tripotassium trioxalatocobaltate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014239077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC97333 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97333 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Reaction Sequence
-
Formation of cobalt(II) oxalate :
.
Cobalt carbonate reacts with oxalic acid to yield cobalt(II) oxalate, carbon dioxide, and water. -
Oxidation to cobalt(III) :
.
Cobalt(II) oxalate is oxidized to cobalt(III) by in acetic acid, with potassium oxalate providing the necessary counterions for complex stabilization.
Procedural Details
-
Reagents :
-
Conditions :
Table 1: Reagents and Conditions for Classical Synthesis
| Reagent | Quantity | Role | Conditions |
|---|---|---|---|
| 23.8 g | Cobalt source | Hot aqueous solution | |
| 25.2 g | Ligand and acid | 80–90°C dissolution | |
| 73.7 g | Counterion provider | pH ~4 (post-reaction) | |
| 23.9 g | Oxidizing agent | 40°C, slow addition | |
| 25 mL | Acid catalyst | Dropwise addition | |
| Ethanol | 500 mL | Precipitation agent | Room temperature |
Alternative Methods Using Cobalt(II) Nitrate
A modified approach substitutes cobalt carbonate with cobalt(II) nitrate () to enhance solubility and reaction kinetics. This method is advantageous for large-scale syntheses but requires stringent pH control to avoid byproduct formation.
Reaction Pathway
Key Parameters
-
pH : Maintained at 7–8 using ammonium hydroxide to prevent oxalate protonation.
-
Temperature : 30°C to balance reaction rate and product stability.
-
Purification : Triple recrystallization from nitric acid-distilled water mixtures ensures nitrate-free product.
Mechanistic Insights and Optimization
Role of in Oxidation
Lead dioxide acts as a stoichiometric oxidizer, transferring oxygen to Co²⁺ while being reduced to Pb²⁺. The acetic acid medium ensures proton availability for redox cycling, critical for maintaining reaction stoichiometry.
Solvent Effects
Table 2: Comparative Analysis of Synthesis Methods
| Parameter | Classical Method | Nitrate Method |
|---|---|---|
| Starting material | ||
| Oxidizing agent | (ambient or added) | |
| Reaction time | 1 hour | 2–3 hours |
| Yield | 71% | 60–65% |
| Purity control | Ethanol precipitation | Triple recrystallization |
Industrial-Scale Production Considerations
Industrial protocols emphasize cost-effectiveness and safety:
-
Replacement of : Electrochemical oxidation or as greener alternatives.
-
Continuous flow reactors : Enhance mixing and temperature control for reproducible yields.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions: Tripotassium trioxalatocobaltate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced by reducing agents such as sodium borohydride.
Substitution: The oxalate ligands can be substituted by other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in an aqueous or alcoholic medium.
Substitution: Ligand exchange reactions using ligands like ammonia or ethylenediamine.
Major Products Formed:
Oxidation: Formation of cobalt(III) oxide or other cobalt oxides.
Reduction: Formation of cobalt(II) complexes.
Substitution: Formation of new coordination complexes with different ligands.
Scientific Research Applications
Scientific Research Applications
Research has indicated potential biological activities of tripotassium trioxalatocobaltate, particularly in its interactions with biomolecules. Studies suggest that this compound can:
- Bind to metal ions, affecting their reactivity.
- Generate reactive oxygen species (ROS) upon light exposure, which can interact with biological molecules, potentially leading to therapeutic applications .
Medical Imaging and Therapeutics
The compound is being explored for its utility in medical imaging techniques due to its photophysical properties, which allow it to absorb light across a wide spectrum. This characteristic is beneficial for developing imaging agents that can enhance contrast in biological tissues.
Industrial Applications
In industrial settings, this compound is utilized in the development of advanced materials and catalysts. Its ability to form stable complexes with various ligands makes it valuable for catalyzing chemical reactions in manufacturing processes.
Photocleavable Anionic Glues
A notable study involved using this compound as a photocleavable anionic glue (PAG) in nanoparticle assemblies. When exposed to light, the compound undergoes photodecomposition, leading to disassembly of nanoparticle aggregates, which is crucial for controlled-release applications .
- Mechanism : Upon light exposure, Co(III) is reduced to Co(II), and some oxalate is oxidized to carbon dioxide.
- Applications : This property has implications for drug delivery systems where precise control over release timing is essential.
Mechanism of Action
The mechanism of action of tripotassium trioxalatocobaltate involves its interaction with various molecular targets and pathways. The compound can:
Bind to metal ions: The oxalate ligands can chelate metal ions, affecting their availability and reactivity.
Generate reactive oxygen species: In the presence of light or other stimuli, the compound can produce reactive oxygen species, which can interact with biological molecules.
Modulate enzyme activity: The compound can inhibit or activate enzymes by binding to their active sites or altering their conformation.
Comparison with Similar Compounds
Table 2: Primary Quantum Efficiencies (313–435 nm)
| Wavelength (nm) | Quantum Efficiency |
|---|---|
| 313 | 0.365 |
| 365 | 0.345 |
| 405 | 0.085 |
| 435 | 0.06 |
The quantum efficiency of Co²⁺ formation is twice the primary values, suggesting a radical intermediate (C₂O₄⁻) participates in secondary reactions . In contrast, hexacyanocobaltate(III) lacks documented photochemical studies, likely due to cyanide’s stronger field ligand properties, which may stabilize the complex against light-induced decomposition.
Thermal Stability and Decomposition
The thermal decomposition of K₃[Co(C₂O₄)₃] follows a dual-path mechanism:
- Neutral pathway : $-\frac{d[CoOx₃³⁻]}{dt} = k₁[CoOx₃³⁻]$
- Acid-catalyzed pathway : $-\frac{d[CoOx₃³⁻]}{dt} = k₂[H⁺][CoOx₃³⁻]$
Table 3: Rate Constants and Activation Energies
| Parameter | Value (k₁) | Value (k₂) |
|---|---|---|
| Pre-exponential factor | 1.62 × 10¹⁸ s⁻¹ | 1.77 × 10¹⁹ (mol⁻¹·L·s⁻¹) |
| Activation Energy | 33,600 J/mol | 32,500 J/mol |
The neutral pathway dominates at higher pH, while acidic conditions accelerate decomposition. Hexacyanocobaltate(III), in contrast, is thermally robust due to cyanide’s strong σ-donor and π-acceptor capabilities, which enhance metal-ligand bond strength .
Research Findings and Data
Biological Activity
Tripotassium trioxalatocobaltate, with the chemical formula , is a coordination compound of cobalt in the +3 oxidation state, coordinated with three oxalate ligands and three potassium ions. This compound has garnered attention in various scientific fields due to its unique biological activities and potential applications in medicine, chemistry, and materials science.
This compound can be synthesized through the reaction of cobalt(III) chloride with potassium oxalate in an aqueous solution. The general reaction can be summarized as follows:
This compound appears as vibrant green crystals and exhibits interesting photophysical properties, making it a subject of extensive research.
Mechanism of Biological Activity
The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS) when exposed to light or other stimuli. These ROS can interact with various biological molecules, leading to significant biochemical effects. The compound's mechanism of action includes:
- Metal Ion Chelation : The oxalate ligands can chelate metal ions, which may influence their bioavailability and reactivity in biological systems.
- Enzyme Modulation : this compound can inhibit or activate enzymes by binding to their active sites or altering their conformation.
- Photodynamic Activity : Under light exposure, the compound can produce ROS that may induce oxidative stress in cells, potentially leading to cell death or apoptosis.
Research Findings and Case Studies
Recent studies have explored the biological implications of this compound across various domains:
- Anticancer Properties : Research indicates that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells through ROS generation. For instance, a study demonstrated that exposure to light increased the cytotoxicity of this compound against specific cancer cell lines, suggesting its potential as a photodynamic therapy agent .
- Antimicrobial Activity : Another study highlighted the antimicrobial effects of this compound against various bacterial strains. The compound was shown to disrupt bacterial cell membranes, leading to increased permeability and eventual cell lysis .
- Biochemical Assays : The compound has been used in spectrophotometric assays for the determination of cobalt levels in biological samples. Such assays capitalize on the colorimetric properties of cobalt complexes formed with oxalates, providing insights into cobalt's role in biological systems .
Comparative Analysis
To further understand the uniqueness of this compound, it can be compared with similar compounds:
| Compound | Main Metal | Biological Activity | Applications |
|---|---|---|---|
| This compound | Cobalt | Anticancer, Antimicrobial | Photodynamic therapy |
| Tripotassium trioxalatoferrate | Iron | Limited studies on biological activity | Potential in catalysis |
| Tripotassium trioxalatochromate | Chromium | Toxicity concerns | Industrial applications |
Q & A
[Basic] What are the critical factors in synthesizing high-purity tripotassium trioxalatocobaltate, and how do crystallization methods impact product quality?
Methodological Answer:
Synthesis typically involves redox reactions between cobalt salts and oxalate ligands under controlled pH. A key consideration is the choice of crystallization method:
- Slow crystallization (e.g., resting the solution for 24 hours) yields larger, higher-quality crystals due to controlled nucleation, minimizing defects.
- Rapid crystallization (e.g., ice baths) accelerates crystal formation but may introduce impurities or structural imperfections due to temperature-induced stress .
Validate purity via elemental analysis and spectroscopic techniques (e.g., IR for oxalate ligand coordination).
[Basic] Which spectroscopic and analytical methods are most reliable for characterizing this compound?
Methodological Answer:
- Polarography : Measures diffusion currents to quantify ion-pair formation constants (e.g., logK = 1.53 for NH₄⁺ association at zero ionic strength) .
- UV-Vis Spectroscopy : Identifies d-d transitions of the cobalt(III) center (e.g., λ_max ~500–600 nm).
- IR Spectroscopy : Confirms oxalate ligand coordination via C-O and C=O stretching frequencies (1,600–1,700 cm⁻¹) .
Cross-validate results with conductivity measurements to assess ionic interactions.
[Advanced] How do cation interactions in aqueous solutions influence the stability of this compound?
Methodological Answer:
Cation association constants (K) determine complex stability. For example:
[Advanced] How can researchers address contradictions between spectroscopic data (e.g., UV-Vis vs. IR) in this compound analysis?
Methodological Answer:
Contradictions often arise from experimental artifacts (e.g., solvent interference, incomplete ligand coordination). Apply triangulation :
- Multi-method validation : Combine UV-Vis (electronic structure), IR (ligand bonding), and X-ray diffraction (crystal structure).
- Control experiments : Replicate synthesis under inert atmospheres to rule out oxidation artifacts.
- Data normalization : Account for ionic strength effects using reference electrolytes (e.g., NH₄NO₃) .
[Basic] What are the common pitfalls in reproducing this compound syntheses, and how can they be mitigated?
Methodological Answer:
- pH Control : Use buffered solutions (pH 4–6) to prevent hydrolysis of Co³⁺.
- Oxalate Degradation : Avoid prolonged heating, which decomposes oxalate ligands into CO₂.
- Crystallization Consistency : Document temperature and agitation rates to standardize crystal growth kinetics .
[Advanced] How can researchers model the thermodynamic stability of this compound in mixed-solvent systems?
Methodological Answer:
- Conductivity Titrations : Measure ion activity coefficients in water-organic solvent mixtures.
- Thermodynamic Cycles : Calculate ΔG of association using polarographically derived K values .
- Computational Chemistry : Apply DFT to simulate ligand-field stabilization energies and predict redox behavior.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
